Meta-Methyl Substitution Modulates Enzymatic Activity: Relative Conversion by β-Phenylalanine Aminotransferase
In a study of β-phenylalanine aminotransferase (VpAT) substrate scope, racemic 3-methyl-β-phenylalanine (the target compound) exhibited a relative amino donor activity of 54% and a conversion of 64% when compared to the unsubstituted rac-β-phenylalanine, which was defined as 100% activity and 49% conversion [1]. This contrasts with the para-methyl analog (rac-4-methyl-β-phenylalanine), which showed 100% relative activity and 53% conversion. The meta-substitution thus yields a distinct enzymatic profile, enabling its selective use in kinetic resolutions to produce enantiopure (R)-β-amino acids with >95% ee [1].
| Evidence Dimension | Relative enzymatic activity (amino donor) and conversion rate |
|---|---|
| Target Compound Data | Relative activity: 54%; Conversion: 64% |
| Comparator Or Baseline | rac-β-Phenylalanine (unsubstituted): Activity 100%, Conversion 49%; rac-4-Methyl-β-phenylalanine: Activity 100%, Conversion 53% |
| Quantified Difference | Target compound has 46% lower relative activity but 31% higher conversion than unsubstituted analog. It has 46% lower relative activity but 21% higher conversion than the para-methyl analog. |
| Conditions | VpAT enzyme assay with α-ketoglutarate as amino acceptor at 30°C [1] |
Why This Matters
This distinct enzymatic profile justifies the procurement of the meta-methyl variant for specific biocatalytic resolutions where the unsubstituted or para-substituted compounds fail to provide the desired conversion or enantioselectivity.
- [1] Crismaru CG, et al. Biochemical properties and crystal structure of a β-phenylalanine aminotransferase from Variovorax paradoxus. Appl Environ Microbiol. 2013;79(1):185-95. Table 1. View Source
